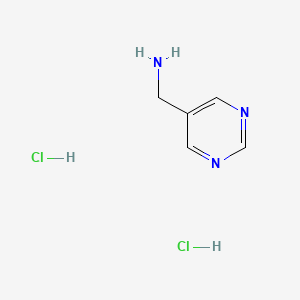

Pyrimidin-5-ylmethanamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrimidin-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-1-5-2-7-4-8-3-5;;/h2-4H,1,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKWSOAZVMALEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956356-28-7 | |

| Record name | 1-(pyrimidin-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of Pyrimidin-5-ylmethanamine Dihydrochloride

Executive Summary

Pyrimidin-5-ylmethanamine dihydrochloride (CAS: 1956356-28-7) is a critical heterocyclic building block in Fragment-Based Drug Discovery (FBDD). Structurally composed of an electron-deficient pyrimidine ring coupled with a primary methylamine, it serves as a versatile "linker-head" motif. The amine functionality offers a vector for amide coupling or reductive amination, while the pyrimidine core provides a bioisostere for phenyl rings, enhancing aqueous solubility and metabolic stability. This guide details its physicochemical behavior, handling protocols, and analytical characterization, designed to standardize its use in high-throughput medicinal chemistry campaigns.

Molecular Identity & Structural Analysis

The compound exists as a dihydrochloride salt.[1] This stoichiometry is deliberate: the primary amine is basic (pKa ~7.8), while the pyrimidine ring nitrogens are weakly basic (pKa ~1.3). The dihydrochloride form ensures complete protonation of the primary amine and stabilization of the pyrimidine ring in the crystal lattice, although the second proton (on the pyrimidine) is labile in aqueous solution.

Table 1: Chemical Identity

| Parameter | Detail |

| IUPAC Name | Pyrimidin-5-ylmethanamine dihydrochloride |

| Common Name | 5-(Aminomethyl)pyrimidine 2HCl |

| CAS Number | 1956356-28-7 |

| Molecular Formula | C₅H₇N₃[1][2][3] · 2HCl |

| Molecular Weight | 182.05 g/mol (Salt); 109.13 g/mol (Free Base) |

| SMILES | Cl.Cl.NCC1=CN=CN=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

Ionization & pH Behavior (Graphviz Visualization)

The ionization state is pH-dependent. At physiological pH (7.4), the molecule exists primarily as a monocation (protonated primary amine), which is critical for binding interactions involving salt bridges in protein active sites.

Figure 1: Predicted ionization states of Pyrimidin-5-ylmethanamine. The dihydrochloride salt dissolves to form the dicationic species initially, rapidly equilibrating to the monocation in buffered media.

Physicochemical Parameters

Understanding the polarity and solubility profile is essential for assay development. The pyrimidine ring lowers the pKa of the attached methylamine (compared to benzylamine, pKa ~9.3) due to its electron-withdrawing inductive effect.

Table 2: Key Physicochemical Properties

| Property | Value | Context/Implication |

| pKa (Amine) | 7.8 ± 0.3 (Predicted) | Lower than typical aliphatic amines; exists as equilibrium mixture at physiological pH. |

| pKa (Pyrimidine) | ~1.3 | Weakly basic; protonated only in strong acid (e.g., 1M HCl). |

| LogP (Free Base) | -1.5 | Highly hydrophilic; excellent for lowering Lipophilicity Ligand Efficiency (LLE). |

| Solubility (Water) | > 50 mg/mL | High aqueous solubility due to ionic salt form. |

| Solubility (DMSO) | > 20 mg/mL | Suitable for high-concentration stock solutions (100 mM). |

| Hygroscopicity | High | The 2HCl salt is prone to absorbing atmospheric moisture; store desiccated. |

| Melting Point | > 270°C (dec.)[4] | Indicates high lattice energy; decomposes before melting. |

Experimental Protocols & Handling

Stock Solution Preparation (100 mM in DMSO)

-

Reagent: Pyrimidin-5-ylmethanamine 2HCl (MW: 182.05 g/mol ).

-

Protocol:

-

Weigh 18.2 mg of the solid into a 2 mL amber glass vial.

-

Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Vortex for 30 seconds. The solid should dissolve rapidly.

-

Note: The solution will be acidic. If used in base-sensitive cellular assays, ensure sufficient buffering capacity in the media or neutralize with 2 equivalents of DIPEA immediately prior to use, not in the stock.

-

LC-MS Analytical Method

Due to its high polarity, this compound retains poorly on standard C18 columns. A HILIC (Hydrophilic Interaction Liquid Chromatography) mode or an "Aqueous C18" phase is required.

Method A: HILIC (Recommended for Polar Retention)

-

Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% B to 50% B over 5 minutes.

-

Detection: UV 254 nm (Pyrimidine absorbance) & MS (ESI+).

-

Rationale: High organic start forces the polar amine to partition into the water layer on the silica surface, ensuring retention.

Method B: Reversed-Phase (Ion-Pairing)

-

Column: C18 AQ (Polar end-capped).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Rationale: TFA acts as an ion-pairing agent, forming a hydrophobic complex with the amine to increase retention on C18.

Synthesis & Quality Control Workflow

The synthesis typically involves the reduction of 5-cyanopyrimidine. The quality control workflow must account for the potential presence of residual ammonium salts or incomplete reduction intermediates.

Figure 2: Synthesis workup and QC decision tree. Elemental analysis is strictly required to distinguish between mono- and dihydrochloride forms.

Impurity Profile[2]

-

Hydrolysis: The pyrimidine ring is generally stable, but the aminomethyl group can slowly oxidize to the aldehyde if stored in solution without antioxidants.

-

Dimerization: At high concentrations and neutral pH, the amine can react with trace aldehydes (if present) to form imines.

Applications in Drug Discovery[4][5][6][7][8]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule-of-Three" compliant fragment.

-

MW < 300: Yes (109 Da).

-

ClogP < 3: Yes (-1.5).

-

H-Bond Donors/Acceptors: 2 Donors / 3 Acceptors.

-

Usage: It efficiently probes sub-pockets in kinases (hinge binding via pyrimidine) and GPCRs.

PROTAC Linker Synthesis

The primary amine serves as an attachment point for alkyl chains connecting to E3 ligase ligands (e.g., Thalidomide derivatives). The pyrimidine ring acts as a rigid spacer that improves the pharmacokinetic profile compared to flexible alkyl chains.

References

-

PubChem Compound Summary. (2025). Pyrimidin-5-ylmethanamine.[1][2][5][6][7] National Center for Biotechnology Information. Link

-

Jain, K. S., et al. (2006). Recent advances in pharmacological profile of pyrimidines. Current Science. Link

-

ChemicalBook. (2024). Pyrimidin-5-ylmethanamine dihydrochloride Product Properties. Link

-

Lakshmanan, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Link

Sources

- 1. Pyrimidin-5-ylmethanamine dihydrochloride,1956356-28-7-Amadis Chemical [amadischem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (pyrimidin-5-yl)methanamine dihydrochloride | 1956356-28-7 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 1956356-28-7|Pyrimidin-5-ylmethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pyrimidin-5-ylmethanamine Dihydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pyrimidin-5-ylmethanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as a structural motif in the development of targeted therapeutics, particularly in the realms of oncology and virology.

Core Chemical Identity and Properties

Pyrimidin-5-ylmethanamine dihydrochloride is a stable, solid form of the reactive pyrimidin-5-ylmethanamine free base. The dihydrochloride salt formation enhances its stability and handling properties, making it a more suitable reagent for synthetic applications in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Name | Pyrimidin-5-ylmethanamine dihydrochloride | N/A |

| Synonyms | (pyrimidin-5-yl)methanamine dihydrochloride, 5-(Aminomethyl)pyrimidine dihydrochloride | N/A |

| CAS Number | 1956356-28-7 | N/A |

| Molecular Formula | C₅H₉Cl₂N₃ | N/A |

| Molecular Weight | 182.05 g/mol | N/A |

| Appearance | Solid | [1] |

| Storage | Store at 2-8°C for long-term stability | [2] |

Synthesis and Mechanistic Insights

The synthesis of Pyrimidin-5-ylmethanamine is not commonly detailed in a single-pot reaction but can be achieved through a multi-step process, typically starting from a more readily available pyrimidine derivative. A common and logical synthetic pathway involves the reduction of a nitrile or the reductive amination of an aldehyde.

Synthetic Pathway via Nitrile Reduction

A prevalent strategy for the synthesis of primary amines is the reduction of a corresponding nitrile. In this case, Pyrimidine-5-carbonitrile serves as a key intermediate. This intermediate can be synthesized through various methods, including the Biginelli reaction or related multicomponent reactions.[3]

The overall synthetic workflow can be visualized as follows:

Experimental Protocol: Reduction of Pyrimidine-5-carbonitrile

-

Step 1: Nitrile Reduction. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of Pyrimidine-5-carbonitrile in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) is prepared.

-

Step 2: Addition of Reducing Agent. A strong reducing agent, such as Lithium Aluminum Hydride (LAH) or a Borane complex, is carefully added to the solution at a reduced temperature (typically 0°C) to control the exothermic reaction. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon can be employed.[4]

-

Step 3: Reaction Quench. After the reaction is complete (monitored by Thin Layer Chromatography), the reaction is cautiously quenched by the sequential addition of water and an aqueous base (e.g., sodium hydroxide solution) to precipitate the aluminum salts.

-

Step 4: Extraction and Isolation. The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude Pyrimidin-5-ylmethanamine free base.

-

Step 5: Salt Formation. The crude free base is dissolved in a suitable solvent (e.g., methanol or diethyl ether), and two equivalents of a solution of hydrochloric acid in a solvent (e.g., HCl in diethyl ether) are added. The resulting precipitate of Pyrimidin-5-ylmethanamine dihydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Alternative Pathway: Reductive Amination

An alternative approach is the reductive amination of Pyrimidine-5-carboxaldehyde. This method involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the aminomethyl group. The protons on the pyrimidine ring will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The chemical shifts will be influenced by the proton's position relative to the nitrogen atoms. The methylene protons of the aminomethyl group will likely appear as a singlet, and the amine protons may be broad and exchangeable with D₂O.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Pyrimidine H-2, H-4, H-6: ~ δ 8.5 - 9.5 ppm

-

Aminomethyl (-CH₂-): ~ δ 4.0 - 4.5 ppm

-

Amine (-NH₃⁺): Broad singlet, variable chemical shift

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbon atoms of the pyrimidine ring and the aminomethyl group. The pyrimidine carbons will resonate in the aromatic region, with their chemical shifts influenced by the neighboring nitrogen atoms.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

Pyrimidine Carbons: ~ δ 140 - 160 ppm

-

Aminomethyl Carbon: ~ δ 40 - 50 ppm

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Broad absorption in the region of 3000-3400 cm⁻¹ for the amine group.

-

C-H stretching: Absorptions around 2800-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=N and C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.

-

N-H bending: Absorption around 1600 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For the free base, Pyrimidin-5-ylmethanamine, the expected molecular ion peak [M]⁺ would be at m/z 109.13. In the case of the dihydrochloride salt, the free base is typically observed under standard ionization conditions.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[6] The 5-aminomethylpyrimidine moiety, in particular, serves as a versatile building block for creating molecules that can interact with various biological targets.[1][7]

Kinase Inhibitors

The pyrimidine ring is a well-established hinge-binding motif in many kinase inhibitors, mimicking the adenine ring of ATP.[8] By functionalizing the 5-aminomethyl group, medicinal chemists can introduce various substituents to target the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity. Pyrimidine-based compounds have been successfully developed as inhibitors for a range of kinases, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[9][10]

Antiviral Agents

Pyrimidine derivatives have a long history as antiviral agents, with many acting as nucleoside analogs that interfere with viral replication.[4] The 5-aminomethylpyrimidine scaffold can be incorporated into non-nucleoside inhibitors that target viral enzymes such as reverse transcriptase. For instance, pyrimidine-based compounds have been investigated as inhibitors of HIV reverse transcriptase.[11]

Analytical Methods for Purity Determination

Ensuring the purity of starting materials is critical in drug development. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of pyrimidine derivatives.[12]

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column.[13]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13]

-

Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance (typically around 254 nm).

-

Internal Standard: A stable, structurally similar compound can be used for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization to improve the volatility of the amine.

Safety, Handling, and Disposal

As a dihydrochloride salt of an amine, Pyrimidin-5-ylmethanamine dihydrochloride should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is potentially hygroscopic.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Pyrimidin-5-ylmethanamine dihydrochloride is a valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. Its pyrimidine core provides a key interaction point for numerous biological targets, while the 5-aminomethyl group offers a convenient handle for synthetic elaboration to achieve desired potency and selectivity. A thorough understanding of its synthesis, characterization, and applications is essential for medicinal chemists and drug development professionals seeking to leverage this important scaffold in the creation of next-generation therapeutics.

References

-

PrepChem. (n.d.). Synthesis of Amino(pyrimidin-5-yl)acetonitrile. Retrieved from [Link]

-

Journal of the Indian Chemical Society. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

-

USMLE QA. (2023, February 7). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format [Video]. YouTube. [Link]

-

Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[14][15]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Journal of Medicinal Chemistry.

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.

- Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. (n.d.). PubMed.

- Novel pyrimidine-5-carboxamide derivatives. (n.d.).

- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Semantic Scholar.

- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences.

-

CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis [Video]. YouTube. [Link]

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. (n.d.). PubMed.

- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.).

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. (n.d.). RSC Publishing.

- Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. (n.d.).

- 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (n.d.). PubMed.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.).

- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (n.d.).

- pyrimidine-5-carboxaldehyde AldrichCPR. (n.d.). Sigma-Aldrich.

- Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. (n.d.).

- ¹H and ¹³C NMR chemical shifts of 5a. (n.d.).

- Design and synthesis of novel inhibitors of HIV-1 reverse transcriptase. (n.d.). PubMed.

- JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (n.d.). PubMed.

- Synthesis and characterization of pyrimidine-containing hexaarylbenzene derivatives. (n.d.).

- HPLC chromatograms of purine and pyrimidine compounds in high-freshness. (n.d.).

- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candid

-

Pyrimidine Synthesis. (2024, February 21). [Video]. YouTube. [Link]

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (n.d.). PubMed.

- Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. (n.d.).

- Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. (2021). European Journal of Chemistry.

- Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing.

- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorpor

- Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. (n.d.). Utah Chemistry.

- Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. (2017).

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.

- Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. (2019).

-

HIV-1 Reverse Transcriptase Structure and Function: Drugs by Design. (2014, December 4). [Video]. YouTube. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine synthesis [organic-chemistry.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Design and synthesis of novel inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization: Pyrimidin-5-ylmethanamine Dihydrochloride

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Pyrimidin-5-ylmethanamine dihydrochloride (also known as 5-(Aminomethyl)pyrimidine dihydrochloride). It is designed for researchers in medicinal chemistry and analytical sciences, focusing on the practical interpretation of NMR, IR, and MS data for structural validation and quality control.

Executive Summary & Compound Identity

Pyrimidin-5-ylmethanamine dihydrochloride is a critical heterocyclic building block (fragment) used extensively in Fragment-Based Drug Discovery (FBDD) . Its pyrimidine core serves as a bioisostere for phenyl rings, improving metabolic stability and solubility, while the primary amine provides a versatile handle for amide coupling or reductive amination.

-

IUPAC Name: Pyrimidin-5-ylmethanamine dihydrochloride[1]

-

Common Name: 5-(Aminomethyl)pyrimidine dihydrochloride

-

CAS Number: 1956356-28-7 (Specific dihydrochloride form); 1199773-53-9 (General HCl salt)

-

Molecular Formula: C

H -

Molecular Weight: 109.13 g/mol (Free Base); ~182.05 g/mol (Dihydrochloride)

-

Physical State: White to off-white crystalline solid.

Analytical Workflow & Sample Preparation

To ensure high-fidelity spectral data, proper sample preparation is paramount. The dihydrochloride salt is highly polar and hygroscopic.

Recommended Solvent Systems:

-

NMR: Deuterium Oxide (D

O) is preferred for clean carbon backbone assignment (no exchangeable proton interference). Dimethyl Sulfoxide-d -

MS: LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

-

IR: KBr pellet or Diamond ATR (Attenuated Total Reflectance).

Caption: Analytical workflow for the structural validation of Pyrimidin-5-ylmethanamine 2HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. ^1H NMR Characterization

The proton NMR spectrum is distinct due to the symmetry of the pyrimidine ring and the strong deshielding effect of the nitrogen atoms.

Solvent: DMSO-d

| Position | Shift ( | Multiplicity | Integration | Assignment & Structural Insight |

| H-2 | 9.10 – 9.25 | Singlet (s) | 1H | Most Deshielded: Located between two ring nitrogens. Highly characteristic of the pyrimidine core. |

| H-4, H-6 | 8.80 – 9.00 | Singlet (s) | 2H | Symmetric: These protons are chemically equivalent in the 5-substituted pyrimidine system. |

| -NH | 8.40 – 8.70 | Broad (br s) | 3H | Exchangeable: Only visible in dry DMSO-d |

| -CH | 4.10 – 4.25 | Singlet (s) | 2H | Benzylic-like: Deshielded by both the aromatic ring and the positively charged ammonium group. |

Note: In D

3.2. ^{13}C NMR Characterization

The carbon spectrum confirms the symmetry of the molecule.

Solvent: DMSO-d

| Position | Shift ( | Type | Assignment |

| C-2 | 158.5 – 160.0 | CH | Deeply downfield due to placement between two nitrogens. |

| C-4, C-6 | 156.0 – 157.5 | CH | Equivalent carbons; characteristic of 5-substituted pyrimidines. |

| C-5 | 128.0 – 132.0 | C (Quat) | The substitution point. Typically the most upfield aromatic signal. |

| -CH | 40.0 – 42.0 | CH | Methylene carbon attached to the amine. |

Mass Spectrometry (MS) Data

Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in Positive Mode. The dihydrochloride salt dissociates in solution, yielding the protonated free base.

-

Ionization Mode: ESI (+)

-

Observed Parent Ion:

m/z -

Theoretical Exact Mass: 109.06 Da (Neutral Free Base)

Fragmentation Pathway (CID): The primary fragmentation pathway involves the loss of ammonia (deamination) and cleavage of the methylene bridge.

Caption: Proposed ESI-MS fragmentation pathway for Pyrimidin-5-ylmethanamine.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the salt form (ammonium bands) and the aromatic heterocycle.

| Frequency (cm | Intensity | Assignment |

| 2800 – 3200 | Broad, Strong | N-H Stretch (Ammonium): Characteristic of the primary amine hydrochloride salt (-NH |

| 1580 – 1620 | Medium | C=N / C=C Stretch: Pyrimidine ring skeletal vibrations. |

| 1500 – 1550 | Medium | N-H Bending: Ammonium deformation band. |

| 700 – 800 | Strong | C-H Bending (Out of Plane): Characteristic of aromatic ring substitution patterns. |

Quality Control & Purity Assessment

To validate the quality of Pyrimidin-5-ylmethanamine dihydrochloride for drug development applications, the following criteria must be met:

-

Stoichiometry Check (NMR): Integrate the methylene signal (2H) against the aromatic protons (1H and 2H). Deviations suggest impurities or free-base contamination.

-

Salt Verification: The presence of broad ammonium protons in DMSO-d

confirms the salt form. Elemental analysis (Cl content) can further quantify the dihydrochloride ratio (theoretical Cl% ~38.9%). -

Absence of Aldehyde: A common impurity is the precursor Pyrimidine-5-carbaldehyde . Check for a singlet aldehyde proton at

10.0 – 10.1 ppm in ^1H NMR.

References

-

PubChem Compound Summary. Pyrimidin-5-ylmethanamine. National Center for Biotechnology Information. Available at: [Link]

- World Intellectual Property Organization.WO2023177700A2 - C-Myc mRNA Translation Modulators. (Contains 1H NMR data for pyrimidine analogues).

Sources

- 1. 1956356-28-7|(pyrimidin-5-yl)methanaminedihydrochloride|(pyrimidin-5-yl)methanaminedihydrochloride|-范德生物科技公司 [bio-fount.com]

- 2. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN116981665A - æ°åååç© - Google Patents [patents.google.com]

- 4. WO2016180537A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]

The Strategic Keystone: A Technical Guide to Pyrimidin-5-ylmethanamine Dihydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

In the intricate world of drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the successful design of novel therapeutics. Among these, the pyrimidine nucleus holds a privileged position, forming the core of numerous biologically active compounds, including essential components of DNA and RNA.[1][2][3] This guide delves into the specifics of a particularly valuable, yet often overlooked, building block: Pyrimidin-5-ylmethanamine dihydrochloride. This seemingly simple molecule, featuring a reactive primary amine tethered to the 5-position of the pyrimidine ring, serves as a critical starting material in the synthesis of a diverse array of potent and selective drug candidates. Its strategic importance lies in its ability to introduce the pyrimidine motif, a well-established pharmacophore, into larger, more complex molecules, thereby modulating their pharmacokinetic and pharmacodynamic properties.[1] This guide will provide an in-depth exploration of the synthesis, characterization, and application of Pyrimidin-5-ylmethanamine dihydrochloride, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a key building block is fundamental for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1956356-28-7 | [4] |

| Molecular Formula | C₅H₉Cl₂N₃ | [4] |

| Molecular Weight | 182.05 g/mol | [4] |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in water and methanol | General Knowledge |

While detailed, publicly available spectroscopic data for Pyrimidin-5-ylmethanamine dihydrochloride is limited, typical 1H and 13C NMR spectral features can be predicted based on its structure.

Predicted 1H NMR (D₂O):

-

~8.9 ppm (s, 1H): Proton at C2 position of the pyrimidine ring.

-

~8.7 ppm (s, 2H): Protons at C4 and C6 positions of the pyrimidine ring.

-

~4.2 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the amino group.

Predicted 13C NMR (D₂O):

-

~158 ppm: Carbon at C2 position.

-

~155 ppm: Carbons at C4 and C6 positions.

-

~130 ppm: Carbon at C5 position.

-

~40 ppm: Methylene carbon (-CH₂-).

It is crucial for researchers to perform their own comprehensive characterization (NMR, IR, MS) to confirm the identity and purity of the starting material before its use in multi-step syntheses.

Synthesis of Pyrimidin-5-ylmethanamine Dihydrochloride: A Strategic Approach

The most common and practical synthetic route to Pyrimidin-5-ylmethanamine dihydrochloride involves a two-step process starting from the readily available pyrimidine-5-carbonitrile.

Figure 1: General synthetic workflow for Pyrimidin-5-ylmethanamine dihydrochloride.

Step 1: Synthesis of Pyrimidine-5-carbonitrile

The precursor, pyrimidine-5-carbonitrile, can be synthesized through various established methods, often involving a multi-component reaction. A common approach is the condensation of an aromatic aldehyde, malononitrile, and urea or thiourea in the presence of a catalyst.[5]

Step 2: Reduction of Pyrimidine-5-carbonitrile to Pyrimidin-5-ylmethanamine

The critical step in the synthesis is the reduction of the nitrile functionality to a primary amine. Catalytic hydrogenation is a widely employed and scalable method for this transformation.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is a representative example and may require optimization based on laboratory conditions and available equipment.

-

Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (a commercially available nickel-aluminum alloy) with deionized water until the washings are neutral. Then, wash with ethanol to remove water. The catalyst should be kept wet with solvent at all times to prevent ignition.

-

Reaction Setup: To a high-pressure hydrogenation vessel, add pyrimidine-5-carbonitrile and a suitable solvent such as methanol saturated with ammonia. The ammonia is crucial to prevent the formation of secondary and tertiary amines as byproducts.

-

Addition of Catalyst: Carefully add the prepared Raney Nickel catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst typically ranges from 10-20% by weight relative to the nitrile.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat the mixture to a temperature of 50-80 °C. The reaction is then stirred vigorously for several hours until the uptake of hydrogen ceases.[6][7]

-

Work-up: After cooling the reaction to room temperature, carefully vent the hydrogen pressure and purge the vessel with an inert gas. The catalyst is removed by filtration through a pad of Celite®. Caution: The Raney Nickel catalyst is pyrophoric and should be kept wet and handled with extreme care. The filter cake should be quenched with a large volume of water.

-

Isolation of the Free Amine: The filtrate, containing the desired pyrimidin-5-ylmethanamine, is concentrated under reduced pressure to afford the crude product.

Step 3: Formation of the Dihydrochloride Salt

The crude amine is typically converted to its dihydrochloride salt to improve its stability and handling characteristics.

-

Salt Formation: Dissolve the crude pyrimidin-5-ylmethanamine in a suitable solvent such as anhydrous diethyl ether or isopropanol.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Isolation: The resulting white precipitate of Pyrimidin-5-ylmethanamine dihydrochloride is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

Pyrimidin-5-ylmethanamine dihydrochloride is a valuable building block for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs.[1][2] The primary amine provides a convenient handle for the introduction of diverse substituents, allowing for the fine-tuning of a molecule's binding affinity and selectivity for the target kinase.

Case Study: Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their overexpression is linked to various cancers.[7][8] Pyrimidine-based scaffolds have been extensively explored for the development of potent Aurora kinase inhibitors.

Figure 2: Generalized synthetic route to pyrimidine-based Aurora kinase inhibitors.

Explanatory Narrative:

The synthesis of a pyrimidine-based Aurora kinase inhibitor often commences with the nucleophilic substitution reaction between Pyrimidin-5-ylmethanamine and a di- or tri-substituted pyrimidine, such as a 2,4-dichloropyrimidine derivative. The primary amine of our key building block acts as the nucleophile, displacing one of the chloro groups on the second pyrimidine ring. This reaction is typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

The resulting intermediate, which now contains two linked pyrimidine moieties, can undergo a second nucleophilic aromatic substitution (SNAr) reaction. In this step, a substituted aniline is introduced to displace the remaining chloro group on the second pyrimidine ring. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and requires heat. The diverse range of commercially available anilines allows for the introduction of various functionalities, enabling the exploration of the structure-activity relationship (SAR) and the optimization of the inhibitor's potency and selectivity.[1]

Case Study: Synthesis of Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint kinase 1 (CHK1) is another critical enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, particularly in combination with chemotherapy or radiation.[9][10] GDC-0575 is a known CHK1 inhibitor, and while its exact synthesis from Pyrimidin-5-ylmethanamine is not explicitly detailed in the provided search results, a plausible synthetic route can be conceptualized based on its structure and known pyrimidine chemistry.

The core of GDC-0575 contains a pyrimidine ring, and it is conceivable that Pyrimidin-5-ylmethanamine could be a key intermediate in its synthesis. The aminomethyl group could be utilized to form a crucial bond with another part of the molecule, for instance, through a condensation or coupling reaction.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

Pyrimidin-5-ylmethanamine dihydrochloride, though a small molecule, represents a powerful and versatile tool in the hands of medicinal chemists. Its straightforward synthesis from readily available starting materials and the reactivity of its primary amine make it an ideal building block for the construction of complex, biologically active molecules. As demonstrated by its potential application in the synthesis of potent kinase inhibitors, this unassuming compound provides a gateway to a vast chemical space with significant therapeutic potential. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will undoubtedly empower researchers to accelerate the discovery and development of next-generation therapeutics.

References

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 54. [Link]

-

Choi, H. G., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449–7467. [Link]

- Google Patents. (n.d.). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (US5777166A).

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

Kumari, R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(12), 1730. [Link]

-

Lee, J. H., et al. (2020). Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. Catalysts, 10(11), 1237. [Link]

-

Mekuskiene, G., et al. (n.d.). REACTIONS OF 4-AMINO-5-(4,6-DIMETHYL-2-PYRIMIDINYL)- 2,3-DIHYDRO-1,2,4-TRI AZOLE-3-THIONE WITH C-ELECTROPHILES. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Fedratinib. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Pyrimidin-5-yl)methanamine dihydrochloride. PubChem. [Link]

-

National Cancer Institute. (n.d.). Definition of Chk1 inhibitor GDC-0575. NCI Drug Dictionary. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

-

PrepChem.com. (n.d.). Synthesis of Amino(pyrimidin-5-yl)acetonitrile. [Link]

-

ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. [Link]

-

Soria, J. C., et al. (2018). Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors. Annals of Oncology, 29(5), 1321–1328. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. [Link]

-

PubChem. (n.d.). 1-(Pyrimidin-5-yl)methanamine dihydrochloride. Retrieved from [Link]

-

YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]

-

Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link]

-

Wang, X., et al. (2021). GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice. Frontiers in Immunology, 12, 654321. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 4. 1-(Pyrimidin-5-yl)methanamine dihydrochloride | C5H9Cl2N3 | CID 86346472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Pyrimidin-5-ylmethanamine Dihydrochloride

Executive Summary

Pyrimidin-5-ylmethanamine dihydrochloride is a key heterocyclic building block utilized in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and antiviral agents.[1] Its utility is matched by a specific hazard profile that necessitates rigorous handling and storage protocols to ensure the safety of laboratory personnel and maintain compound integrity. This guide provides a comprehensive overview of the chemical properties, hazards, and requisite safety precautions for this compound. It is intended for researchers, chemists, and drug development professionals who handle this or structurally similar reagents. The protocols herein are designed to establish a self-validating system of safety, grounded in established chemical safety principles and regulatory standards.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of a chemical is the cornerstone of safe handling. Pyrimidin-5-ylmethanamine dihydrochloride is a salt, which influences its physical state, solubility, and stability. As a dihydrochloride salt, it is expected to be a solid with a propensity to absorb atmospheric moisture.

Expert Insight: The dihydrochloride form, while often improving solubility in aqueous media for biological assays, also renders the compound hygroscopic. The avoidance of moisture is not merely a suggestion but a critical parameter to prevent sample degradation and ensure stoichiometric accuracy in reactions.[2]

Table 1: Physicochemical Data for Pyrimidin-5-ylmethanamine Dihydrochloride

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl₂N₃ | [3][4] |

| Molecular Weight | 182.05 g/mol | [4] |

| Canonical SMILES | C1=C(C=NC=N1)CN.Cl.Cl | [3][4] |

| InChIKey | GGKWSOAZVMALEC-UHFFFAOYSA-N | [3][4] |

| Appearance | Solid (form may vary) | [5] |

| Storage Temperature | 2-8°C recommended for long-term storage | [6] |

Reactivity and Stability:

-

Stability: The compound is stable under recommended storage conditions (cool, dry).[2]

-

Conditions to Avoid: Direct sunlight, heat, open flames, and moisture are critical to avoid.[2][7][8]

-

Incompatible Materials: The compound should not be stored or mixed with strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[2][9]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][10]

Hazard Identification and Risk Assessment

Pyrimidin-5-ylmethanamine dihydrochloride is classified under the Globally Harmonized System (GHS) with several key hazards that demand stringent control measures. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Table 2: GHS Hazard Classification

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | [4][10][11] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [4][7][10] |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation | [4][7][10] |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation | [4][7][10] |

The following diagram illustrates the standard workflow for communicating these hazards to laboratory personnel, forming the basis of a robust safety culture.

Caption: Hazard Communication Workflow.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, known as the Hierarchy of Controls, is the authoritative standard for mitigating exposure to hazardous chemicals. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls.

-

Engineering Controls (Primary Measure):

-

Always handle Pyrimidin-5-ylmethanamine dihydrochloride powder within a certified chemical fume hood to control dust inhalation.[12]

-

For operations where moisture sensitivity is a concern (e.g., precise weighing for reaction), use of an inert atmosphere glove box is mandatory.[13]

-

Ensure safety showers and eyewash stations are readily accessible and tested regularly.

-

-

Administrative Controls:

-

Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound.

-

Restrict access to areas where the compound is stored and handled to trained personnel only.

-

Do not eat, drink, or smoke in the laboratory.[7][14] Wash hands thoroughly after handling, even if gloves were worn.[7][12]

-

-

Personal Protective Equipment (PPE) (Final Barrier):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[15]

-

Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin contact.[7][8] Remove and wash contaminated clothing before reuse.[7]

-

Respiratory Protection: If dust generation is unavoidable despite engineering controls, use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95 or P1).[2]

-

Handling and Storage Protocols

Due to the compound's hygroscopic nature and irritant properties, meticulous handling and storage are paramount.

Standard Handling Protocol (in a Fume Hood)

-

Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate working height and the airflow is verified.

-

Dispensing: Carefully uncap the container. Use a spatula to transfer the required amount of solid to a tared weighing vessel. Avoid creating airborne dust.

-

Closure: Immediately and tightly recap the main container.[7][12]

-

Dissolution: If preparing a solution, add the solvent to the solid in the weighing vessel slowly to prevent splashing.

-

Cleanup: Decontaminate the spatula and work surface. Dispose of any contaminated materials (e.g., weighing paper) in the designated solid hazardous waste container.

Protocol for Handling in an Inert Atmosphere Glove Box

Causality: The hydrochloride salt readily absorbs water from the air, which can quench moisture-sensitive reactions or alter the compound's physical properties. An inert atmosphere (typically nitrogen or argon) is required for procedures demanding anhydrous conditions.[16]

-

Preparation: Ensure the glove box atmosphere has low oxygen (<50 ppm) and moisture (<10 ppm) levels.

-

Material Transfer: Place the sealed container of the compound, along with all necessary labware (spatulas, vials, solvent), into the glove box antechamber.

-

Antechamber Purge: Evacuate and refill the antechamber with the inert gas for at least three cycles to remove atmospheric contaminants.

-

Weighing: Inside the main chamber, transfer the desired amount of the compound onto an analytical balance.

-

Solution Preparation: Add the desired anhydrous solvent to the compound in a suitable reaction vessel equipped with a magnetic stir bar.

-

Sealing: Securely seal the vessel with a septum cap before removing it from the glove box for use in subsequent reactions.

The following workflow visualizes the critical steps for handling this moisture-sensitive compound.

Caption: Workflow for Handling Moisture-Sensitive Reagents.

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][17] Recommended long-term storage is at 2-8°C.[6] Keep away from incompatible materials, heat, and direct sunlight.[7][9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[7] If not breathing, provide artificial respiration. Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting.[7] Rinse mouth thoroughly with water. If the person is conscious, give them 2-4 cupfuls of water to drink.[5] Seek immediate medical attention.[7]

-

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2] Avoid creating dust.[2]

-

Clean the spill area thoroughly with soap and water.

-

-

Fire Fighting:

Disposal Considerations

All waste containing Pyrimidin-5-ylmethanamine dihydrochloride must be treated as hazardous.

-

Waste Generation: Minimize waste generation wherever possible.

-

Containerization: Collect waste material in clearly labeled, sealed containers.

-

Disposal Method: Disposal must be conducted by a licensed professional waste disposal service.[19] Do not allow the material to enter drains or the environment.[2][20] Chemical waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[15]

References

-

PubChem. (n.d.). Pyrimidin-5-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]

- (n.d.). MSDS of (pyrimidin-5-yl)methanamine dihydrochloride.

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Pyrimidin-5-yl)methanamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

- (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.

-

MySkinRecipes. (n.d.). Pyrimidin-5-ylmethanamine hydrochloride. Retrieved from [Link]

-

Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

-

ResearchGate. (2015, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

Sources

- 1. Pyrimidin-5-ylmethanamine hydrochloride [myskinrecipes.com]

- 2. capotchem.cn [capotchem.cn]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-(Pyrimidin-5-yl)methanamine dihydrochloride | C5H9Cl2N3 | CID 86346472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Pyrimidin-5-ylmethanamine dihydrochloride,1956356-28-7-Amadis Chemical [amadischem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. ossila.com [ossila.com]

- 14. fishersci.ca [fishersci.ca]

- 15. fishersci.com [fishersci.com]

- 16. chemistryviews.org [chemistryviews.org]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. file.bldpharm.com [file.bldpharm.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. chemos.de [chemos.de]

A Technical Guide to Sourcing and Quality Control of Pyrimidin-5-ylmethanamine Dihydrochloride for Drug Discovery and Development

Introduction: The Pivotal Role of Pyrimidin-5-ylmethanamine Dihydrochloride in Modern Medicinal Chemistry

Pyrimidin-5-ylmethanamine dihydrochloride, a seemingly unassuming heterocyclic amine, has emerged as a critical building block in the synthesis of a diverse array of bioactive molecules. Its rigid pyrimidine core, adorned with a reactive aminomethyl group, provides a versatile scaffold for the construction of compounds targeting a range of biological pathways. Of particular significance is its role as a key intermediate in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.[1][2] The pyrimidine motif can effectively mimic the purine bases of ATP, enabling derivatives to competitively bind to the ATP-binding pocket of kinases, thereby modulating their activity.[3]

For researchers, scientists, and drug development professionals, the quality and consistency of this starting material are paramount. The presence of impurities can have profound downstream consequences, leading to aberrant biological activity, confounding structure-activity relationship (SAR) studies, and posing significant safety risks. This in-depth technical guide provides a comprehensive framework for the selection, qualification, and in-house quality control of commercial supplies of Pyrimidin-5-ylmethanamine dihydrochloride, ensuring the integrity and success of your research and development endeavors.

Part 1: A Strategic Approach to Commercial Supplier Qualification

The selection of a reliable commercial supplier for Pyrimidin-5-ylmethanamine dihydrochloride extends beyond a simple cost analysis. A robust supplier qualification process is a critical risk mitigation strategy that underpins the reproducibility of your research and the ultimate safety of a potential therapeutic. This process should be a systematic evaluation of a supplier's ability to consistently provide material that meets predefined quality standards.

The Rationale Behind a Multi-faceted Supplier Evaluation

A comprehensive supplier qualification program should encompass a thorough assessment of the supplier's quality management systems, manufacturing capabilities, and documentation practices. Key considerations include:

-

Transparency of the Supply Chain: A reputable supplier should be able to provide information regarding the manufacturing site of the material. According to the ICH Q7 guideline for Good Manufacturing Practice for Active Pharmaceutical Ingredients, knowledge of the original manufacturer is crucial, especially for critical starting materials.[4]

-

Quality Agreements: Establishing a formal quality agreement with the supplier is a best practice in the pharmaceutical industry.[5][6][7] This document clearly defines the responsibilities of both parties regarding quality control, testing, change control, and the handling of out-of-specification results.

-

Auditing and Certification: Whenever feasible, an audit of the supplier's manufacturing facility can provide invaluable insights into their operational standards and compliance with Good Manufacturing Practices (GMP).[8] In the absence of a direct audit, requesting relevant certifications (e.g., ISO 9001) can offer a degree of assurance.

The following diagram illustrates a logical workflow for the qualification of a new supplier for Pyrimidin-5-ylmethanamine dihydrochloride.

Caption: Workflow for Supplier Qualification of Pyrimidin-5-ylmethanamine Dihydrochloride.

Part 2: In-House Quality Control and Material Characterization

Upon receipt of Pyrimidin-5-ylmethanamine dihydrochloride from a qualified supplier, a comprehensive in-house quality control (QC) process is essential to verify the identity, purity, and overall quality of the material before its use in synthesis. This section outlines key analytical techniques and provides example protocols for the characterization of this critical raw material.

Physicochemical Properties and Handling Considerations

Pyrimidin-5-ylmethanamine dihydrochloride is typically an off-white to pale yellow solid. As an amine salt, it is expected to be hygroscopic and potentially light-sensitive. Therefore, proper handling and storage are crucial to maintain its integrity.

Recommended Storage and Handling Protocol:

-

Storage Environment: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances such as strong oxidizing agents.[9]

-

Inert Atmosphere: For long-term storage or for particularly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture uptake and potential oxidative degradation.

-

Handling: When handling the material, especially for weighing, it is advisable to work in a low-humidity environment, such as a glove box or a balance enclosure with a desiccant.[10] If a controlled environment is not available, work swiftly to minimize exposure to the atmosphere.

-

Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) for specific handling precautions. As a standard practice, wear appropriate PPE, including safety glasses, gloves, and a lab coat.

The following diagram illustrates a decision tree for the appropriate handling of incoming hygroscopic materials like Pyrimidin-5-ylmethanamine dihydrochloride.

Caption: Decision Tree for Handling Hygroscopic Materials.

Analytical Characterization: A Multi-Technique Approach

A combination of analytical techniques should be employed to confirm the identity and purity of Pyrimidin-5-ylmethanamine dihydrochloride.

1. Certificate of Analysis (CoA) Review:

The supplier's CoA is the first point of reference. While a specific CoA for this compound is not publicly available, a typical CoA for a high-purity chemical intermediate would include the parameters listed in the table below.[2][11][12]

| Parameter | Typical Specification | Method | Justification |

| Appearance | White to Off-White Solid | Visual | Confirms the physical form of the material. |

| Identity by ¹H NMR | Conforms to Structure | ¹H NMR | Provides a definitive structural confirmation of the molecule. |

| Purity by HPLC | ≥ 98.0% | HPLC | Quantifies the main component and detects the presence of impurities. |

| Water Content (Karl Fischer) | ≤ 1.0% | Karl Fischer Titration | Important for hygroscopic materials to ensure accurate weighing and prevent interference in moisture-sensitive reactions. |

| Residual Solvents | Meets ICH Limits | GC-HS | Ensures that solvents used in the manufacturing process are removed to acceptable levels. |

| Elemental Analysis | Within ±0.4% of theoretical | Combustion Analysis | Confirms the elemental composition of the compound. |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the unambiguous identification of Pyrimidin-5-ylmethanamine dihydrochloride. The spectra should be consistent with the expected structure. While a publicly available, fully assigned spectrum for the dihydrochloride salt is not readily found, the following are the expected key signals based on the structure and data from similar pyrimidine derivatives.[6][10][13][14][15][16][17]

-

¹H NMR (in D₂O):

-

Singlet for the two pyrimidine protons (H2 and H4/6).

-

Singlet for the methylene protons (-CH₂-).

-

Broad singlet for the amine protons (-NH₃⁺), which may exchange with D₂O.

-

-

¹³C NMR (in D₂O):

-

Signals for the pyrimidine carbons.

-

Signal for the methylene carbon.

-

3. High-Performance Liquid Chromatography (HPLC):

A validated, stability-indicating HPLC method is crucial for determining the purity of the material and for identifying and quantifying any impurities. The following is a representative HPLC method that can be used as a starting point for method development and validation.[18][19][20][21]

Illustrative HPLC Method for Purity Determination:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the main peak and any potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Part 3: Understanding and Controlling Impurities

Impurities in Pyrimidin-5-ylmethanamine dihydrochloride can arise from the synthetic route, degradation of the final product, or improper storage. A thorough understanding of potential impurities is essential for developing appropriate analytical methods and for assessing the impact on downstream applications.

Potential Process-Related Impurities

The synthesis of Pyrimidin-5-ylmethanamine often involves the reduction of pyrimidine-5-carbonitrile.[12] Potential impurities from this process could include:

-

Unreacted Starting Material: Residual pyrimidine-5-carbonitrile.

-

By-products of Reduction: Over-reduction or partially reduced intermediates.

-

Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis.

Degradation Products

Forced degradation studies are a systematic way to identify potential degradation products that could form under stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation.[1][17] For Pyrimidin-5-ylmethanamine dihydrochloride, potential degradation pathways could involve:

-

Oxidation: The amine group could be susceptible to oxidation.

-

Hydrolysis: While the pyrimidine ring is generally stable, extreme pH and temperature could lead to ring opening.

-

Dimerization/Polymerization: Under certain conditions, the reactive amine group could participate in side reactions.

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Commitment to Quality

The successful application of Pyrimidin-5-ylmethanamine dihydrochloride in drug discovery and development is intrinsically linked to the quality and purity of the starting material. By implementing a rigorous supplier qualification program, conducting thorough in-house quality control, and understanding the potential impurity profile, researchers can build a solid foundation of trust in their chemical matter. This commitment to quality not only enhances the reliability and reproducibility of scientific data but also accelerates the journey from a promising lead compound to a potentially life-saving therapeutic.

References

-

ACS Medicinal Chemistry Letters. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

Biblioteka Nauki. (n.d.). Synthesis and characterization of novel pyrimidi…. Retrieved from [Link]

-

Briti Scientific. (n.d.). (6-((5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6- yl)pyrimidin-2-yl)amino)pyridin-3-yl)methanol. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Retrieved from [Link]

-

Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

-

JOCPR. (2015). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Retrieved from [Link]

-

Journal of University of Shanghai for Science and Technology. (2021). Analytical Method Development And Validation Of Rp-Hplc Method For Simultaneous Estimation Of PyridoxamineDihydrochloride And Ac. Retrieved from [Link]

-

LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Pyrimidin-5-ylmethanamine hydrochloride. Retrieved from [Link]

-

NIH. (n.d.). 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

-

NIH. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]

-

NIH. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

-

PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

PubMed. (n.d.). Determination of four aromatic amines in water samples using dispersive liquid-dll microextraction combined with HPLC. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) SYNTHESIS, CHARACTERIZATION AND FILM PREPARATION OF NEW CO-POLYIMIDE BASED ON NEW 3,5-DIAMINO- N -(PYRIDIN-4-YLMETHYL)BENZAMIDE, ODA AND 6FDA. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Asian J. Research Chem. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

-

ECA Academy. (2018). Auditing Starting Materials - new APIC Guideline defines Standards. Retrieved from [Link]

-

Eurofins. (n.d.). Certificate of Analysis. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

-

NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

-

Premier Research. (n.d.). Pharma Quality Agreements. Retrieved from [Link]

-

PubMed. (n.d.). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]

-

SciencePharma. (n.d.). How to divide responsibilities in a GMP-related contract? A quality agreement is the answer. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Contract Manufacturing Arrangements for Drugs: Quality Agreements Guidance for Industry. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. britiscientific.com [britiscientific.com]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. apexbt.com [apexbt.com]

- 7. alliancechemical.com [alliancechemical.com]

- 8. researchgate.net [researchgate.net]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmainfo.in [pharmainfo.in]

- 14. jusst.org [jusst.org]

- 15. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajrconline.org [ajrconline.org]

- 19. researchgate.net [researchgate.net]

- 20. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 21. assets.ctfassets.net [assets.ctfassets.net]

Pyrimidin-5-ylmethanamine Dihydrochloride: A Mechanistic Exploration of a Privileged Scaffold in Drug Discovery

Abstract